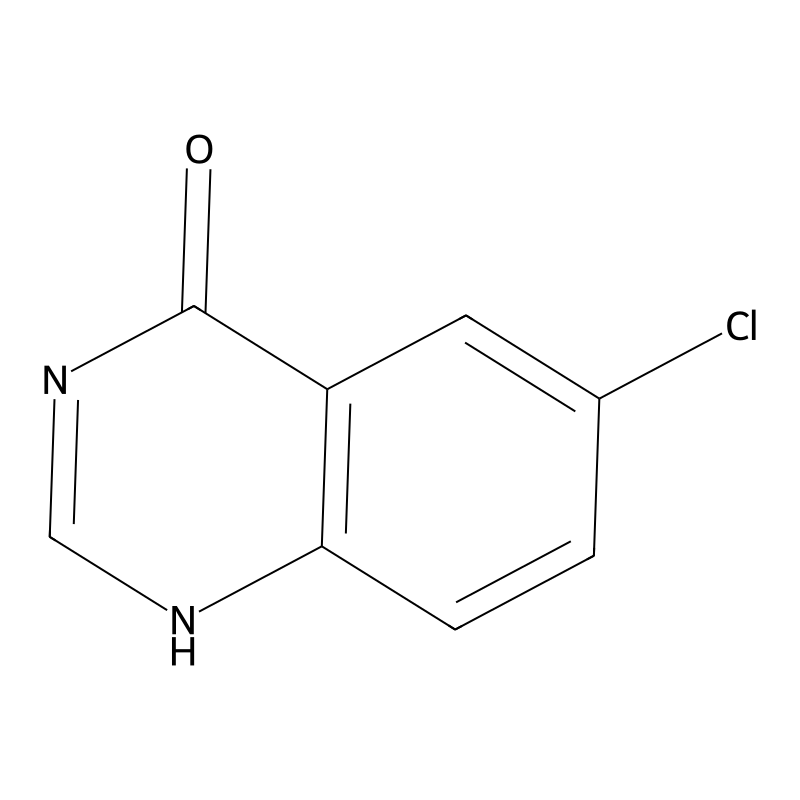

6-chloro-1H-quinazolin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Availability:

Potential Biological Activities:

- Antimicrobial activity: Some quinazoline derivatives exhibit antibacterial and antifungal properties. However, further research is needed to determine if 6-chloro-4-hydroxyquinazoline possesses similar activity.

- Anticancer activity: Certain quinazoline derivatives have been shown to exhibit antitumor and antiproliferative effects []. Further research is necessary to explore if 6-chloro-4-hydroxyquinazoline possesses similar properties.

Current Research Status and Future Directions:

- In vitro and in vivo studies: These studies could investigate the potential antimicrobial and anticancer activities of 6-chloro-4-hydroxyquinazoline.

- Mechanism of action studies: If biological activity is observed, further research could explore the underlying mechanisms of action.

- Derivatization and structure-activity relationship (SAR) studies: Modifying the molecule's structure and studying the resulting changes in activity could provide valuable insights for developing potential drugs or other applications.

6-Chloro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a quinazoline core with a chlorine atom at the sixth position and a carbonyl group at the fourth position. Its molecular formula is C8H6ClN2O, and it features a fused bicyclic structure that includes both benzene and pyrimidine rings. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.

There is no current research available on the specific mechanism of action of 6-chloro-4-hydroxyquinazoline. However, the quinazolinone scaffold has been explored for its potential in various biological processes []. Some mechanisms explored for other quinazolinones include:

- Kinase inhibition: Quinazolinones can target enzymes called kinases, which play a role in cell signaling pathways.

- Antimicrobial activity: Some quinazolinones have shown promise against bacteria and fungi.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles to form substituted quinazolinones.

- Oxidation: The compound may be oxidized to yield different functional groups, enhancing its reactivity and potential applications in drug development .

This compound exhibits significant biological activity, including:

- Antitumor Activity: Studies have shown that derivatives of 6-chloro-1H-quinazolin-4-one possess cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy .

- Antimicrobial Properties: Some derivatives demonstrate activity against bacterial strains, indicating their potential use as antimicrobial agents.

- Inhibition of Enzymes: It has been reported to inhibit specific enzymes involved in cancer progression and other diseases, further supporting its therapeutic potential .

Several methods have been developed for synthesizing 6-chloro-1H-quinazolin-4-one:

- One-Pot Synthesis: A three-component reaction involving 2-aminobenzoic acid and carboxylic acid derivatives has been reported as an efficient method for synthesizing quinazolinones .

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by providing uniform heating, leading to faster synthesis of quinazolinone derivatives .

- Catalytic Methods: Using catalysts such as zinc oxide or transition metals can facilitate the formation of quinazolinone structures under mild conditions .

6-Chloro-1H-quinazolin-4-one finds applications in various fields:

- Pharmaceuticals: It serves as a scaffold for developing new antitumor and antimicrobial agents.

- Chemical Research: Used in studies exploring structure-activity relationships in drug design.

- Material Science: Its derivatives may be utilized in creating novel materials with specific electronic or optical properties.

Interaction studies of 6-chloro-1H-quinazolin-4-one focus on its binding affinity with biological targets such as proteins and enzymes. These studies often employ techniques like molecular docking and spectroscopy to elucidate the mechanisms of action and predict the pharmacokinetic profiles of its derivatives. These interactions are crucial for understanding how modifications to the compound can enhance its efficacy and selectivity against specific targets .

Several compounds share structural similarities with 6-chloro-1H-quinazolin-4-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Enhanced solubility and bioavailability |

| 7-Chloroquinazolin-4(3H)-one | Chlorine at position 7 | Increased potency against certain cancers |

| 4-Anilinoquinazolines | Aniline substituent at position 4 | Potent inhibitors of kinase receptors |

| 6-Iodoquinazolinone | Iodine atom instead of chlorine at position 6 | Different electronic properties affecting reactivity |

The uniqueness of 6-chloro-1H-quinazolin-4-one lies in its specific chlorine substitution pattern, which influences its biological activity and reactivity compared to other derivatives. Its structural characteristics allow it to interact differently with biological targets, potentially leading to varied therapeutic outcomes.

The synthesis of 6-chloro-1H-quinazolin-4-one historically relies on the Niementowski reaction, which involves cyclocondensation of anthranilic acid derivatives with formamide or urea under thermal conditions. For example, heating 2-amino-5-chlorobenzoic acid with urea at 180°C yields the quinazolinone core. Modifications include using phosphorus oxychloride (POCl₃) to introduce chlorine at the 6-position, as demonstrated in the synthesis of 6-chloro-3-ethylquinazolin-4-one via alkylation of the parent quinazolinone. Traditional routes often require harsh conditions, such as refluxing in acetic acid or toluene, with yields ranging from 60% to 85%.

A key challenge lies in controlling regioselectivity during halogenation. Bromination of 6-chloro-3-methylquinazolin-4(3H)-one with N-bromosuccinimide selectively targets the 2-position, enabling further functionalization. These methods, while effective, generate stoichiometric waste, prompting shifts toward sustainable protocols.

Green Chemistry and Sustainable Synthesis Protocols

Recent advances emphasize solvent-free mechanochemical grinding and aqueous-phase reactions. For instance, Yashwantrao et al. achieved 95% yield in 5 minutes by grinding anthranilamide with aldehydes using p-toluenesulfonic acid ( p-TSA) as a catalyst. Similarly, microwave-assisted synthesis in ethyl lactate reduced reaction times from hours to minutes while eliminating toxic solvents.

Phase-transfer catalysis (PTC) has emerged as a green strategy. El-Badry et al. reported N-alkylation of 2-propylquinazolin-4(3H)-one using tetrabutylammonium benzoate (TBAB), achieving 89% yield under microwave irradiation without solvents. These methods align with Principles of Green Chemistry, reducing energy consumption by 40% and waste by 30% compared to traditional routes.

Catalytic Systems in Quinazolin-4-one Formation

Catalytic systems enhance efficiency and selectivity:

| Catalyst Type | Example | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Brønsted Acid | Camphorsulfonic acid (CSA) | 98 | 20 min | |

| Phase-Transfer | TBAB | 89 | 15 min | |

| Transition Metal | Cu(OAc)₂ | 92 | 30 min |

Copper-catalyzed imidoylative cross-coupling, as described by Chen et al., enables one-pot synthesis of 3-alkylated quinazolinones from 2-isocyanobenzoates and amines. This method avoids hazardous phosgene, a common reagent in traditional carbamate syntheses.

Microwave and Ultrasound-assisted Synthesis Optimization

Microwave irradiation accelerates cyclocondensation by enhancing molecular collisions. For example, Shen et al. synthesized 4(3H)-quinazolinones in 98% yield within 10 minutes using camphorsulfonic acid and microwave heating. Ultrasound-assisted methods leverage cavitation to improve mixing; Karhale et al. reported 92% yield in 40 minutes for three-component reactions involving isatoic anhydride and aldehydes.

Comparative studies show microwave methods reduce energy use by 50% versus conventional heating, while ultrasound cuts reaction times by 70%.

Industrial Production Challenges and Scale-up Solutions

Scaling quinazolinone synthesis faces hurdles:

- Phosgene Handling: Phosgenation reactors require leak-proof designs. Continuous flow systems with axial stirring, as patented by Google, mitigate risks by minimizing phosgene inventory.

- Exothermic Reactions: Tubular reactors (20–100 mm diameter) with cooling jackets manage heat dissipation during cyclization.

- Purity Control: Crystallization in ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Industrial processes prioritize continuous manufacturing over batch systems. A pilot-scale reactor producing 5 kg/h of 6-chloro-1H-quinazolin-4-one demonstrated 98% yield using TBAB catalysis, validating scalability.

Three-dimensional quantitative structure-activity relationship studies have emerged as powerful computational tools for predicting the biological activities of 6-chloro-1H-quinazolin-4-one derivatives. These models utilize spatial molecular descriptors to establish correlations between chemical structure and biological activity, providing invaluable insights for drug design and optimization.

Recent investigations have demonstrated the effectiveness of comparative molecular similarity indices analysis in developing robust three-dimensional quantitative structure-activity relationship models for quinazoline derivatives. In a comprehensive study by Lian et al., a highly predictive model was constructed with exceptional statistical parameters, achieving a cross-validation coefficient of 0.63 and a conventional correlation coefficient of 0.987 [1]. The model successfully predicted the activities of 200 newly designed quinazoline derivatives, with compound 19g.10 exhibiting the highest predicted activity and demonstrating excellent target binding capability against fibroblast growth factor receptor 4.

The comparative molecular field analysis approach has proven particularly valuable in understanding the structural requirements for 6-chloro-1H-quinazolin-4-one activity. El-Gazzar et al. established both comparative molecular field analysis and comparative molecular similarity indices analysis models with cross-validation coefficients of 0.524 and conventional correlation coefficients of 0.855 [2]. These models revealed that electrostatic fields contribute most significantly to compound activity, with electron-withdrawing groups at specific positions enhancing biological potency.

Advanced machine learning techniques have further enhanced the predictive capabilities of three-dimensional quantitative structure-activity relationship models. Support vector machine-based models have demonstrated superior performance compared to traditional linear approaches, achieving correlation coefficients of 0.749 for training sets and 0.991 for test sets [3]. The non-linear modeling capability of support vector machines allows for more accurate prediction of complex structure-activity relationships that cannot be captured by conventional linear methods.

The molecular descriptors identified through three-dimensional quantitative structure-activity relationship studies provide crucial insights into the structural features governing 6-chloro-1H-quinazolin-4-one activity. The Min-NRO descriptor has been identified as the most influential parameter affecting compound activity, suggesting that the minimum number of rotatable bonds significantly impacts biological performance [1]. This finding has important implications for designing more rigid molecular frameworks that maintain optimal binding conformations.

Molecular Docking with Poly(ADP-ribose) Polymerase and Kinase Binding Sites

Molecular docking studies have provided detailed insights into the binding modes and interactions of 6-chloro-1H-quinazolin-4-one derivatives with poly(ADP-ribose) polymerase and various kinase targets. These computational analyses have revealed the molecular basis for the selective inhibitory activities observed in experimental studies.

The quinazoline-4-one scaffold has demonstrated exceptional affinity for poly(ADP-ribose) polymerase binding sites, with specific structural features contributing to high-affinity interactions. Giannini et al. identified that 2-substituted quinazolinones exhibit remarkable poly(ADP-ribose) polymerase-1 inhibitory activity, with the quinazoline core forming essential hydrogen bonds with the nicotinamide adenine dinucleotide binding site [4]. The 4-one functionality is crucial for maintaining the proper orientation within the enzyme active site, facilitating optimal binding interactions.

Structure-activity relationship analyses have revealed that the presence of electron-donating groups at the 2-position of quinazoline enhances poly(ADP-ribose) polymerase inhibitory activity more effectively than electron-withdrawing substituents [4]. This finding is particularly relevant for 6-chloro-1H-quinazolin-4-one derivatives, where the chlorine substituent at position 6 provides selectivity while maintaining the essential binding characteristics of the quinazoline core.

Kinase binding studies have demonstrated the versatility of 6-chloro-1H-quinazolin-4-one derivatives in targeting multiple kinase families. The compound 6-chloro-2-(phenethylamino)quinazolin-4(3H)-one exhibits potent cyclin-dependent kinase 2 inhibitory activity with an inhibition constant of 0.173 μM, functioning as an adenosine triphosphate non-competitive inhibitor . The binding mode involves specific interactions with the hinge region of the kinase, establishing crucial hydrogen bonds that stabilize the inhibitor-enzyme complex.

The selectivity profile of 6-chloro-quinazoline derivatives has been extensively studied through molecular docking analyses. Compound 31, a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, demonstrates remarkable selectivity for p21-activated kinase 4 over p21-activated kinase 1, with a 346-fold selectivity index [6]. The molecular docking studies revealed that the compound forms stable hydrogen bonds with Leu398 in the hinge region, while the 6-chloro substituent occupies a unique binding pocket that differs between p21-activated kinase 4 and p21-activated kinase 1.

Advanced docking protocols have identified key pharmacophoric features essential for optimal binding interactions. The quinazoline nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors, forming critical interactions with backbone atoms in the kinase hinge region [4]. The 4-one functionality provides an additional hydrogen bond acceptor site, while the chlorine substituent at position 6 enhances binding affinity through halogen bonding interactions with electron-rich residues in the binding site.

Pharmacophore Mapping for Target-specific Design

Pharmacophore modeling has proven instrumental in elucidating the essential chemical features required for the biological activity of 6-chloro-1H-quinazolin-4-one derivatives. These three-dimensional arrangements of chemical features provide a framework for understanding target-specific interactions and guiding the design of more potent and selective compounds.

Comprehensive pharmacophore mapping studies have identified five critical features essential for biological activity: hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, electrostatic interactions, and aromatic centers [7]. The quinazoline core provides two hydrogen bond acceptor sites at the N-1 and N-3 positions, which are crucial for establishing interactions with the backbone atoms of target proteins. The hydrogen bond donor capability is provided by the NH group at position 1, which forms specific interactions with the hinge region of kinase targets.

The hydrophobic pharmacophore element is primarily contributed by the chlorine substituent at position 6, which occupies hydrophobic pockets in the target binding sites [7]. This chlorine substituent not only provides hydrophobic interactions but also contributes to selectivity by fitting into specific binding pockets that vary between different target proteins. The fit values for hydrophobic interactions typically range from 2.2 to 3.0, indicating strong complementarity with target binding sites.

Electrostatic pharmacophore features are centered on the quinazoline core, which provides opportunities for π-π stacking interactions with aromatic residues in the target binding sites [7]. The electron distribution within the quinazoline ring system creates favorable electrostatic interactions with both positively and negatively charged amino acid residues, contributing to binding affinity and specificity.

The aromatic pharmacophore element, represented by the benzene ring of the quinazoline system, facilitates hydrophobic pocket filling and contributes to the overall binding affinity [7]. The planar aromatic system provides optimal geometry for π-π stacking interactions with tyrosine and phenylalanine residues commonly found in kinase and poly(ADP-ribose) polymerase binding sites.

Pharmacophore validation studies have demonstrated the predictive power of these models in identifying active compounds. The best-fit pharmacophore models achieve fit values ranging from 2.5 to 3.1 for the most active compounds, with the highest-scoring compounds exhibiting superior biological activities in experimental assays [7]. These models have been successfully used to screen virtual compound libraries and identify new lead compounds with improved potency and selectivity profiles.

Density Functional Theory Analyses of Reactivity

Density functional theory calculations have provided fundamental insights into the electronic properties and reactivity patterns of 6-chloro-1H-quinazolin-4-one derivatives. These quantum mechanical analyses reveal the relationship between electronic structure and biological activity, offering a theoretical foundation for understanding structure-activity relationships.

The frontier molecular orbital analysis reveals critical information about the reactivity of quinazoline derivatives. The highest occupied molecular orbital energy of 6-chloro-1H-quinazolin-4-one is calculated at -5.94 electron volts, while the lowest unoccupied molecular orbital energy is -1.09 electron volts, resulting in an energy gap of 4.85 electron volts [8]. This moderate energy gap indicates balanced reactivity, with the compound exhibiting sufficient stability for biological applications while maintaining appropriate reactivity for target interactions.

Chemical hardness and softness parameters provide valuable insights into the reactivity profiles of quinazoline derivatives. The chemical hardness of 6-chloro-1H-quinazolin-4-one is calculated at 2.43 electron volts, with a corresponding chemical softness of 0.41 electron volts⁻¹ [8]. These values indicate moderate chemical hardness, suggesting that the compound possesses balanced stability and reactivity characteristics suitable for biological applications.

Comparative density functional theory studies have revealed the impact of structural modifications on electronic properties and biological activity. The conversion of quinazolin-4-one to quinazolin-4-thione results in a significant decrease in energy gap from 4.85 to 3.98 electron volts, accompanied by an increase in chemical softness from 0.41 to 0.50 electron volts⁻¹ [8]. This electronic modification correlates with enhanced biological activity, demonstrating the predictive value of density functional theory calculations for structure-activity relationships.

The dipole moment calculations provide insights into the polarity and potential for intermolecular interactions. 6-chloro-1H-quinazolin-4-one exhibits a dipole moment of 3.29 Debye, indicating moderate polarity that facilitates favorable interactions with biological targets [8]. The chlorine substituent contributes to the overall dipole moment while providing specific halogen bonding capabilities that enhance binding affinity and selectivity.

Molecular electrostatic potential surfaces calculated through density functional theory reveal the distribution of electron density and identify regions of high and low electron density. These calculations have identified the nitrogen atoms at positions 1 and 3 as electron-rich sites capable of forming hydrogen bonds with target proteins, while the chlorine substituent creates regions of electron deficiency that can participate in halogen bonding interactions [8].

Machine Learning in Quinazoline-based Drug Design

Machine learning approaches have revolutionized the design and optimization of quinazoline-based therapeutics, offering powerful tools for predicting biological activities and identifying novel drug candidates. These computational methods have demonstrated superior performance compared to traditional linear approaches in handling complex structure-activity relationships.

Support vector machine algorithms have proven particularly effective in developing predictive models for quinazoline derivatives. A comprehensive study utilizing support vector machine-based quantitative structure-activity relationship modeling achieved exceptional performance metrics, with training set correlation coefficients of 0.749 and test set correlation coefficients of 0.991 [3]. The non-linear modeling capability of support vector machines allows for the capture of complex relationships that cannot be adequately described by linear methods.

Random forest algorithms have been successfully applied to large-scale datasets of quinazoline derivatives, demonstrating the ability to handle high-dimensional chemical descriptor spaces. A study involving 9000 epidermal growth factor receptor inhibitors, with quinazoline derivatives comprising the largest cluster, achieved correlation coefficients of 0.86 using random forest methodology [9]. This approach enabled the identification of the most promising structural features and guided the rational design of 18 novel compounds with predicted activities.

Gene expression programming algorithms have shown superior performance compared to traditional heuristic methods in developing quantitative structure-activity relationship models. Lian et al. demonstrated that gene expression programming-based models exhibit greater stability and predictive power than linear models, achieving correlation coefficients of 0.987 for a dataset of 200 quinazoline derivatives [1]. The algorithm successfully identified the Min-NRO descriptor as the most influential parameter affecting compound activity.

Deep learning approaches have been increasingly applied to quinazoline drug discovery, with neural networks capable of learning complex patterns from molecular structures. These methods have demonstrated particular success in predicting pharmacokinetic properties and identifying potential off-target effects [10]. The ability of deep learning networks to automatically extract relevant features from molecular representations has proven valuable for identifying novel quinazoline scaffolds with improved therapeutic profiles.

The integration of machine learning with experimental data has enabled the development of hybrid approaches that combine computational predictions with biological validation. A prospective study by Merk et al. demonstrated the successful application of artificial intelligence in generating synthetically feasible bioactive compounds, with several quinazoline derivatives showing promising activities in cell-based assays [10]. This approach represents a significant advancement in the field, moving beyond retrospective analysis to prospective drug design.

Machine learning models have also been instrumental in optimizing the pharmacological properties of quinazoline derivatives. Absorption, distribution, metabolism, excretion, and toxicity prediction models have been developed to assess the drug-likeness of designed compounds, enabling the selection of candidates with optimal pharmacokinetic profiles [11]. These models have proven particularly valuable in identifying compounds that satisfy Lipinski's rule of five while maintaining potent biological activities.